Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2,2-dimethyl-2,3-dihydro-1-benzofuran derivatives across various biological activities. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with expert insights to elucidate the nuanced relationship between chemical structure and biological function.
Introduction: The Versatile 2,2-Dimethyl-2,3-dihydro-1-benzofuran Scaffold
The 2,2-dimethyl-2,3-dihydro-1-benzofuran core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1] Its inherent structural features, including a fused benzene and dihydrofuran ring system with a gem-dimethyl group at the 2-position, provide a unique three-dimensional architecture that can be strategically modified to interact with a diverse range of biological targets. This guide will explore the SAR of this scaffold in the context of its anticancer, antimicrobial, insecticidal, and serotonin-3 (5-HT3) receptor antagonist activities.
Caption: The foundational 2,2-Dimethyl-2,3-dihydro-1-benzofuran scaffold.
Anticancer Activity: Targeting Cellular Proliferation
Derivatives of the 2,2-dimethyl-2,3-dihydro-1-benzofuran scaffold have demonstrated significant potential as anticancer agents.[2] The SAR studies in this area have largely focused on substitutions on the aromatic ring and modifications at other positions to enhance cytotoxicity against various cancer cell lines.
Comparative Efficacy of Benzofuran-Chalcone Hybrids
Recent research has explored the synthesis of hybrid molecules incorporating the benzofuran nucleus with other pharmacologically active moieties, such as chalcones, to enhance their therapeutic potential. A comparative study of two novel benzofuran-chalcone derivatives, designated as Compound 3d and Compound 3j, has shown notable cytotoxic effects against human breast adenocarcinoma (MCF-7) and human prostate cancer (PC-3) cell lines.[2]
| Compound | Target Cell Line | IC50 (µM) |
| Compound 3d | MCF-7 (Breast Cancer) | 3.22 |
| PC-3 (Prostate Cancer) | 4.15 |
| Compound 3j | MCF-7 (Breast Cancer) | 7.81 |
| PC-3 (Prostate Cancer) | 9.46 |
| Cisplatin (Control) | MCF-7 (Breast Cancer) | 12.25 |
| PC-3 (Prostate Cancer) | 9.46 |
The data indicates that both benzofuran-chalcone derivatives exhibit potent anticancer activity, with Compound 3d demonstrating superior efficacy compared to Compound 3j against both cell lines.[2] Notably, Compound 3d displayed a significantly lower IC50 value against the MCF-7 cell line (3.22 µM) than the conventional chemotherapeutic agent, cisplatin (12.25 µM), highlighting its potential as a more potent therapeutic agent for breast cancer.[2]
Halogenated Benzofuran Derivatives
The introduction of halogen atoms into the benzofuran structure has been shown to be a critical determinant of its biological activity.[3] For instance, a bromine atom attached to the methyl group at the 3-position of the benzofuran ring (Compound 1 in the referenced study) was found to possess remarkable cytotoxic activity against human chronic (K562) and acute (HL60) leukemia cells with IC50 values of 5 µM and 0.1 µM, respectively, without cytotoxicity towards normal cells.[3]
Experimental Protocol: MTT Assay for Cytotoxicity
The in vitro cytotoxic activity of the benzofuran derivatives is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4][5][6] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow of the MTT assay for assessing cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the 2,2-dimethyl-2,3-dihydro-1-benzofuran derivatives.
-
Incubation: The plates are incubated for 48 to 72 hours.
-
MTT Addition: Following incubation, an MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well.
-
Formazan Formation: The plates are incubated for another 4 hours, during which viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.[5]
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).[2]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[2]
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The 2,2-dimethyl-2,3-dihydro-1-benzofuran scaffold has also been explored for its antimicrobial properties.[7] The introduction of various substituents has led to the discovery of derivatives with activity against a range of bacteria and fungi.
Structure-Activity Relationship Insights
A study on ether-linked derivatives of 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol revealed that certain compounds exhibit potential antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi of the Candida species.[7] Another study highlighted that some 1-(3-amino-2-hydroxypropyl) derivatives of 4,5,6-tribromo-2,3-dihydro-2,2-dimethyl-7-benzofuranol are effective against Gram-positive bacteria and fungi. These findings suggest that the presence of specific functional groups, such as ethers and amino-hydroxypropyl chains, can confer antimicrobial properties to the core scaffold.
| Derivative Type | Activity | Reference |
| Ether-linked derivatives of 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol | Antibacterial and antifungal | [7] |
| 1-(3-amino-2-hydroxypropyl) derivatives of 4,5,6-tribromo-2,3-dihydro-2,2-dimethyl-7-benzofuranol | Antibacterial and antifungal | |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of the derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[3]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Serial Dilution: Two-fold serial dilutions of the test compounds are prepared in a suitable broth medium in a 96-well microtiter plate.[3]
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., bacteria or fungi) to a final concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.
-
Incubation: The plates are incubated at an appropriate temperature (typically 37°C for bacteria) for 18-24 hours.
-
Observation: After incubation, the wells are visually inspected for turbidity, which indicates microbial growth.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3]
Insecticidal Activity: The Critical Role of the Carbamate Moiety
The most well-known application of the 2,2-dimethyl-2,3-dihydro-1-benzofuran scaffold in the agrochemical field is in the form of carbamate insecticides, with carbofuran being a prominent example.[8]
The Carbamate Pharmacophore
The insecticidal activity of these derivatives is intrinsically linked to the presence of a carbamate group (-O-C(=O)N(R)R'). Carbofuran, which is 2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate, acts as a potent inhibitor of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects.[9] Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, resulting in paralysis and death of the insect. Derivatives lacking the carbamate function are generally inactive as insecticides.[9]
The metabolism of carbofuran can lead to other toxic compounds. For example, a selective insecticide, 2,2-dimethyl-2,3-dihydrobenzofuranyl-7 N-dimethoxyphosphinothioyl-N-methylcarbamate, is metabolized in bean plants to carbofuran, 3-hydroxycarbofuran, and 3-ketocarbofuran, all of which are more toxic to mice than the parent compound.[10]
Experimental Protocol: Insecticidal Bioassay
The insecticidal activity of these compounds is typically evaluated through bioassays on target insect species.
Step-by-Step Methodology (Topical Application):
-
Insect Rearing: A susceptible strain of the target insect (e.g., houseflies, cockroaches) is reared under controlled laboratory conditions.
-
Compound Preparation: Solutions of the test compounds are prepared in a suitable solvent, such as acetone.
-
Topical Application: A small, precise volume (e.g., 1 µL) of the test solution is applied to the dorsal thorax of each insect using a micro-applicator.
-
Observation: The treated insects are held in containers with food and water and observed for mortality at specific time intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis: The mortality data is used to calculate the LD50 (the lethal dose required to kill 50% of the test population).
Serotonin-3 (5-HT3) Receptor Antagonism: Modulating Neurotransmission
A series of N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives have been synthesized and evaluated as potent and selective serotonin-3 (5-HT3) receptor antagonists.[6] These antagonists are clinically important for the management of nausea and vomiting, particularly that induced by chemotherapy.[11][12]
Key Structural Requirements for Potency
The SAR studies of these derivatives have revealed several key structural features that govern their affinity for the 5-HT3 receptor:
-
Methyl Groups at Position 2: The introduction of methyl groups at the 2-position of the dihydrobenzofuran ring significantly increases pharmacological activity. The rank order of potency is dimethyl > monomethyl > dihydro.[6]
-
Stereochemistry at Position 2: The stereochemistry at the 2-position is crucial. The (2S)-methyl group contributes more to the enhancement of pharmacological activity than the (2R)-methyl group.[6]
-
Basic Moiety: The nature of the basic (azabicyclo) moiety is also important. Derivatives containing a (S)-1-azabicyclo[2.2.2]octan-3-yl moiety are more potent than their counterparts with other basic groups.[6]
| Compound | Ki (nM) for 5-HT3 Receptor | ED50 (µg/kg, i.v.) for von Bezold-Jarisch reflex |
| (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2,3-dihydro-2,2-dimethylbenzofuran-7-carboxamide hydrochloride | 0.055 | 0.18 |
Among the synthesized compounds, (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2,3-dihydro-2,2-dimethylbenzofuran-7-carboxamide hydrochloride showed the highest affinity for 5-HT3 receptors and the most potent antagonist activity in vivo.[6]
Experimental Protocol: 5-HT3 Receptor Binding Assay
The affinity of the derivatives for the 5-HT3 receptor is determined using a radioligand binding assay.[13]
Caption: Workflow of a 5-HT3 receptor binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Membranes are prepared from a cell line stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).[13]
-
Incubation: The membrane homogenates are incubated with a specific radiolabeled 5-HT3 receptor antagonist (e.g., [³H]-Granisetron) and varying concentrations of the unlabeled test compounds.
-
Competition: The unlabeled test compounds compete with the radioligand for binding to the 5-HT3 receptors.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data is analyzed to determine the IC50 value for each test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.[13]
Conclusion
The 2,2-dimethyl-2,3-dihydro-1-benzofuran scaffold is a remarkably versatile platform for the development of a wide range of biologically active compounds. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity, enabling the fine-tuning of potency and selectivity for various targets. For anticancer and 5-HT3 receptor antagonist activities, specific substitutions and stereochemistry play a crucial role in determining efficacy. In the realm of insecticides, the carbamate moiety is an indispensable pharmacophore. For antimicrobial applications, the addition of specific functional groups can impart activity against a range of pathogens. This comparative guide provides a foundation for the rational design of novel 2,2-dimethyl-2,3-dihydro-1-benzofuran derivatives with enhanced therapeutic or agrochemical potential.
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